1-Amino-3-chloropropan-2-ol

Description

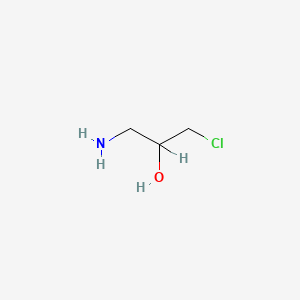

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-3-chloropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO/c4-1-3(6)2-5/h3,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJBWQFWXJKKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62037-46-1 (hydrochloride) | |

| Record name | CL 88236 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003920125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40884023 | |

| Record name | 2-Propanol, 1-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-12-5 | |

| Record name | 1-Amino-3-chloro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3920-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CL 88236 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003920125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-amino-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-chloropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-3-CHLORO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JL5EYL0BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Amino 3 Chloropropan 2 Ol and Its Stereoisomers

Classical Approaches to 1-Amino-3-chloropropan-2-ol Synthesis

Classical synthetic routes to this compound are primarily designed to produce the compound as a racemic mixture, where both enantiomers are present in equal amounts. These methods are valued for their robustness and scalability, utilizing readily available starting materials.

Epichlorohydrin (B41342) is the most common and versatile precursor for the synthesis of this compound. The core of this method is the nucleophilic ring-opening of the epoxide by an amine source.

The reaction typically proceeds by the attack of ammonia (B1221849) (or a protected amine equivalent) at the less sterically hindered carbon of the epoxide ring. This is followed by hydrolysis to yield the final product. A common industrial approach involves the direct ammonolysis of epichlorohydrin using aqueous or anhydrous ammonia. This reaction leads to the formation of the desired product along with a regioisomer, 2-amino-3-chloropropan-1-ol, which must be separated.

A more controlled, two-step laboratory synthesis can also be employed. First, epichlorohydrin is reacted with a protected amine, such as benzylamine (B48309), which selectively opens the epoxide ring. The resulting intermediate is then deprotected, typically through catalytic hydrogenation, to yield this compound. This method offers better control over the regioselectivity of the reaction.

| Aminating Agent | Typical Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Aqueous Ammonia | Excess ammonia, elevated temperature and pressure | Inexpensive, direct route | Formation of regioisomers and di-addition byproducts |

| Benzylamine | Room temperature, followed by deprotection (e.g., H₂, Pd/C) | High regioselectivity, cleaner reaction | Additional protection/deprotection steps required |

| Sodium Diformamide | Heated in an organic solvent, followed by acidic workup | Good yield, mild conditions | Requires preparation of the reagent |

With the increasing availability of glycerol (B35011) as a byproduct of biodiesel production, synthetic routes starting from this bio-renewable resource have gained significant interest. The synthesis of this compound from glycerol is typically a multi-step process.

The first step involves the hydrochlorination of glycerol, often using hydrogen chloride gas in the presence of a catalyst like a carboxylic acid. This reaction primarily yields a mixture of 3-chloro-1,2-propanediol (B139630) and 2-chloro-1,3-propanediol. The 3-chloro-1,2-propanediol (also known as glycerol α-monochlorohydrin) is the key intermediate. nih.govscielo.br

This intermediate can then be converted to the target amino alcohol. This is achieved through a subsequent amination step, where one of the hydroxyl groups is either converted to a better leaving group before substitution with an amine, or the diol is first oxidized to a ketone and then subjected to reductive amination. A more direct approach involves the reaction of 3-chloro-1,2-propanediol with ammonia at high temperatures and pressures, though this can lead to mixtures of products.

While less common, other starting materials can be adapted to synthesize this compound. One plausible, though not widely documented, alternative pathway could begin with 2,3-dibromopropan-1-ol. This synthesis would require the selective substitution of the primary bromine atom with an amino group, followed by the hydrolysis of the secondary bromine to a hydroxyl group. The challenge in this approach lies in achieving the selective substitution, as both bromine atoms are susceptible to nucleophilic attack. This route is generally considered less efficient than those starting from epichlorohydrin or glycerol due to potential side reactions and lower selectivity.

Stereoselective and Enantioselective Synthesis of Chiral this compound

The biological activity of many pharmaceutical agents resides in a single enantiomer. Consequently, the development of methods to synthesize enantiomerically pure forms of this compound is of significant importance.

Asymmetric synthesis aims to create a specific stereoisomer directly. The most prevalent strategy for producing chiral this compound is a chiral pool synthesis, which utilizes an enantiomerically pure starting material.

The synthesis of (S)-1-amino-3-chloropropan-2-ol, a key intermediate for certain antibiotics, is commonly achieved by starting with (S)-epichlorohydrin. google.comgoogle.com The reaction proceeds via the same nucleophilic ring-opening mechanisms described in the classical approach (Section 2.1.1), but the chirality of the starting epoxide dictates the stereochemistry of the final product. For example, reacting (S)-epichlorohydrin with a protected amine source like sodium diformamide or benzylamine, followed by deprotection, yields (S)-1-amino-3-chloropropan-2-ol with high enantiomeric purity. google.comgoogle.com This method is efficient as the stereocenter is preserved throughout the reaction sequence.

| Chiral Precursor | Reagent | Key Transformation | Final Product |

|---|---|---|---|

| (S)-Epichlorohydrin | 1. Benzylamine 2. H₂, Pd/C (deprotection) | Stereospecific ring-opening followed by deprotection | (S)-1-Amino-3-chloropropan-2-ol |

| (S)-Epichlorohydrin | 1. Sodium Diformamide 2. Acidic hydrolysis | Stereospecific ring-opening followed by hydrolysis | (S)-1-Amino-3-chloropropan-2-ol |

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is an alternative to asymmetric synthesis for obtaining enantiomerically pure compounds.

One common method is the formation of diastereomeric salts. The racemic this compound is reacted with a chiral resolving agent, such as an enantiomerically pure carboxylic acid (e.g., tartaric acid or mandelic acid). This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the addition of a base liberates the desired pure enantiomer of the amino alcohol from the salt.

Another powerful method is enzymatic kinetic resolution. In this technique, an enzyme selectively reacts with one enantiomer in the racemic mixture, converting it into a different compound, while leaving the other enantiomer largely unreacted. For example, a lipase (B570770) enzyme can be used to selectively acylate the (S)-enantiomer of a racemic amino alcohol in the presence of an acyl donor (like vinyl acetate). The resulting acylated product, (S)-N-acetyl-1-amino-3-chloropropan-2-ol, can be easily separated from the unreacted (R)-1-amino-3-chloropropan-2-ol due to their different chemical properties. The acylated enantiomer can then be hydrolyzed back to the amino alcohol if desired. This method is highly valued for its high selectivity under mild reaction conditions.

Biocatalytic Routes to Chiral this compound

Biocatalysis offers a powerful and environmentally benign approach to producing chiral molecules like this compound. These methods leverage the high stereoselectivity of enzymes to achieve high enantiomeric purity under mild reaction conditions.

One of the most effective biocatalytic strategies is the kinetic resolution of a racemic precursor, often a related chlorohydrin alcohol, through enzyme-catalyzed transesterification. Lipases are the most commonly screened enzymes for this purpose due to their stability in organic solvents and broad substrate specificity. In this process, one enantiomer of the racemic alcohol is selectively acylated by the lipase, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Key findings from various studies on lipase-catalyzed resolution are detailed below. The selection of the lipase, acyl donor, and solvent system is critical to achieving both high conversion and high enantioselectivity. For instance, studies have demonstrated the successful resolution of 1-chloro-3-(piperidin-1-yl) propan-2-ol, a derivative of the target compound, using lipase from Pseudomonas aeruginosa (PAL). researchgate.net Similarly, lipases from Pseudomonas fluorescens (LAK) and Candida rugosa (CRL) have been used to resolve 3-chloro-1-arylpropan-1-ols, achieving excellent enantiomeric excess (ee) for both the unreacted (S)-alcohol and the acylated (R)-acetate. researchgate.net

| Enzyme (Lipase) | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pseudomonas fluorescens (LAK) | rac-3-chloro-1-phenylpropan-1-ol | Vinyl Acetate (B1210297) | n-Hexane | (S)-3-chloro-1-phenylpropan-1-ol | 99% | 34-42% | researchgate.net |

| Pseudomonas fluorescens (LAK) | rac-3-chloro-1-phenylpropan-1-ol | Vinyl Acetate | n-Hexane | (R)-3-chloro-1-phenylpropyl acetate | 99% | - | researchgate.net |

| Pseudomonas aeruginosa MTCC 5113 (PAL) | (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol | Vinyl Acetate | Toluene (B28343) | (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol | 92% | - | researchgate.net |

| Pseudomonas aeruginosa MTCC 5113 (PAL) | (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol | Vinyl Acetate | Toluene | (S)-1-chloro-3-(piperidin-1-yl) propan-2-yl acetate | - | - | researchgate.net |

Another innovative biocatalytic approach involves the use of environmentally benign catalysts derived from waste materials. For example, a catalyst developed from Kinnow peel fruit waste has been effectively used for the ring-opening of epichlorohydrin with aromatic amines to synthesize β-amino alcohols. researchgate.net This method aligns with green chemistry principles by valorizing waste and avoiding hazardous reagents. researchgate.net

Optimization of Synthetic Conditions for this compound Production

Optimizing synthetic conditions is crucial for developing economically viable and sustainable processes for industrial-scale production. This involves enhancing catalyst performance, intensifying process efficiency, and maximizing product yield and purity.

Catalyst Development in this compound Synthesis

Catalyst development for the synthesis of this compound and its derivatives encompasses both biocatalysts and chemical catalysts, with a trend towards greener and more efficient options.

In the realm of biocatalysis, a significant part of development involves the screening of various enzymes to identify the most suitable candidate for a specific transformation. For the kinetic resolution of precursors, a wide array of lipases from different microbial sources such as Pseudomonas cepacia, Mucor miehei, and Candida antarctica have been systematically screened. researchgate.net This screening process identified that the lipase from Pseudomonas aeruginosa MTCC 5113 (PAL) provided the best results for the transesterification of (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol with vinyl acetate in toluene. researchgate.net Further development has led to the use of novel "eco-catalysts," such as those derived from Kinnow peel waste, for the synthesis of related β-amino alcohols, demonstrating a commitment to sustainable catalyst design. researchgate.net

On the chemical catalyst front, research has focused on overcoming the limitations of traditional catalysts. For instance, many catalysts used for the synthesis of oxazolidinones (downstream products of this compound) contain halogens, which can corrode metal reactors and pose environmental risks. rsc.org To address this, a halide-free pyridinolate-based binary organocatalyst has been developed. rsc.org This ion pair catalyst, generated from hydroxypyridine and a strong nitrogen base, efficiently catalyzes the reaction of epoxy amines with carbon dioxide under mild conditions (atmospheric pressure, 60–80 °C), offering high selectivity and yields ranging from 72% to 97%. rsc.org

Process Intensification and Green Chemistry Principles in Synthesis

Process intensification aims to create dramatically smaller, cleaner, and more energy-efficient manufacturing processes. acs.org When applied to the synthesis of this compound, this often involves integrating multiple reaction steps into a single, streamlined operation.

A notable example of process intensification is the development of a "one-pot" method for preparing (S)-1-amino-3-chloro-2-propanol hydrochloride. google.com This process starts with S-epichlorohydrin and benzylamine, proceeds through an addition reaction, and is followed by deprotection under acidic conditions to form the final salt. google.com Crucially, this method eliminates the need to isolate and purify intermediate compounds, which simplifies the operational procedure, reduces solvent usage (particularly large amounts of ethanol), and results in a high-yield product. google.com Such simplification makes the process more amenable to large-scale industrial production.

The application of green chemistry principles is also evident in recent synthetic strategies. The development of catalysts from renewable resources, such as the aforementioned fruit peel-derived catalyst, is a core green chemistry concept that reduces reliance on fossil fuels and valorizes waste streams. researchgate.net Furthermore, designing halide-free organocatalysts to prevent equipment corrosion and environmental pollution is another key application of these principles, leading to safer and more sustainable chemical production. rsc.org

Yield and Purity Enhancement Strategies

Maximizing the yield and purity of the target compound is a primary goal of synthetic optimization. This is often achieved through the systematic study and adjustment of various reaction parameters.

In the chemo-enzymatic synthesis of chiral precursors, the choice of solvent has a profound impact on both the reaction rate and the enantioselectivity of the enzyme. A study on the lipase-catalyzed resolution of (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol investigated twelve different organic solvents. researchgate.net The results, summarized in the table below, demonstrate that toluene provided the optimal balance of conversion and enantiomeric excess for the Pseudomonas aeruginosa lipase (PAL). researchgate.net

| Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ees, %) | Reference |

|---|---|---|---|

| Toluene | 48.2 | 92 | researchgate.net |

| n-Hexane | 45.1 | 81 | researchgate.net |

| Dioxane | 44.2 | 78 | researchgate.net |

| Di-isopropyl ether | 42.6 | 72 | researchgate.net |

| Acetonitrile | 35.4 | 54 | researchgate.net |

| Tetrahydrofuran (B95107) (THF) | 32.5 | 48 | researchgate.net |

Beyond solvent selection, other parameters are fine-tuned to enhance performance. The same study optimized:

Temperature: The reaction was tested at various temperatures, with 30 °C being found as optimal.

Enzyme Concentration: The amount of lipase was varied to find the most efficient catalytic loading.

Substrate Concentration: The concentration of the starting material was adjusted to maximize throughput without inhibiting the enzyme. researchgate.net

Finally, after the reaction is complete, purification strategies are essential for achieving high purity. A common and effective method is column chromatography using a silica (B1680970) gel stationary phase, which separates the desired product from unreacted starting materials and byproducts. guidechem.com

Chemical Reactivity and Transformative Potential of 1 Amino 3 Chloropropan 2 Ol

Reactions Involving the Amino Group of 1-Amino-3-chloropropan-2-ol

The primary amino group in this compound is a potent nucleophile, making it the primary site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and cyclization reactions.

Acylation and Sulfonylation Reactions

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. This reaction is fundamental in synthesizing intermediates for more complex molecules. For instance, the acylation of (S)-1-amino-3-chloro-2-propanol hydrochloride with acetic anhydride (B1165640) can be achieved at low temperatures in the presence of a base like triethylamine (B128534) to neutralize the hydrochloride salt and scavenge the acid byproduct. guidechem.com This transformation is a key step in the synthesis of certain oxazolidinone antibacterial agents. guidechem.com

Detailed research illustrates that this reaction proceeds efficiently under controlled conditions. The use of a suitable solvent, such as tetrahydrofuran (B95107) (THF), and maintaining low temperatures (e.g., -30°C to 0°C) are crucial for achieving high yields and minimizing side reactions. guidechem.com

| Reactant | Reagent | Base | Solvent | Temperature | Product |

| (S)-1-amino-3-chloro-2-propanol hydrochloride | Acetic anhydride | Triethylamine | Tetrahydrofuran (THF) | -30°C to 0°C | (S)-N-(3-chloro-2-hydroxypropyl)acetamide |

A representative table of acylation conditions for this compound.

Similarly, sulfonylation occurs when the amino group reacts with sulfonyl chlorides, yielding sulfonamides. This reaction provides a pathway to introduce sulfonyl groups, which are significant pharmacophores in medicinal chemistry.

Alkylation and Reductive Amination Strategies

While direct alkylation of the amino group with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comwikipedia.org

Reductive amination is a two-step process that first involves the reaction of the primary amine of this compound with an aldehyde or a ketone to form an intermediate imine (or iminium ion). wikipedia.org This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org This method avoids the issue of multiple alkylations. masterorganicchemistry.com The reaction is typically performed in a one-pot synthesis under neutral or weakly acidic conditions. wikipedia.org

A variety of reducing agents can be employed, with their choice depending on the specific substrates and desired selectivity. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective because they are mild enough not to reduce the starting aldehyde or ketone, selectively reducing the iminium ion as it forms. masterorganicchemistry.comorganic-chemistry.org

| Reducing Agent | Abbreviation | Key Characteristics |

| Sodium Cyanoborohydride | NaBH3CN | Stable in weakly acidic solutions; selectively reduces imines in the presence of carbonyls. masterorganicchemistry.comwikipedia.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A mild and selective reagent, often preferred to avoid cyanide-containing waste streams. masterorganicchemistry.comorganic-chemistry.org |

| Sodium Borohydride (B1222165) | NaBH4 | Can reduce both imines and carbonyl groups, requiring careful control of reaction conditions. wikipedia.org |

| Catalytic Hydrogenation | H2/Pd, Pt, or Ni | Effective method, can be performed using various metal catalysts. wikipedia.org |

A table of common reducing agents used in reductive amination strategies applicable to this compound.

Cyclization Reactions via Amine Functionality (e.g., oxazolidinone formation)

The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization reactions to form valuable heterocyclic structures. A prominent example is the synthesis of oxazolidinones, a class of compounds known for their antibacterial activity. guidechem.com

The synthesis typically begins with the N-acylation of the amino group, as described in section 3.1.1. The resulting N-(3-chloro-2-hydroxypropyl)amide intermediate can then undergo intramolecular cyclization. This step is usually promoted by a base, which deprotonates the hydroxyl group, turning it into a more potent nucleophile. The resulting alkoxide then attacks the electrophilic carbonyl carbon of the amide group, displacing the chloride in a subsequent step or through a concerted mechanism to form the five-membered oxazolidinone ring.

Reactions Involving the Hydroxyl Group of this compound

The secondary hydroxyl group on the C2 carbon of this compound is another key site for chemical modification. However, its reactivity must be considered in the context of the more nucleophilic amino group. Often, selective reaction at the hydroxyl site requires the prior protection of the amine. organic-chemistry.orgcem.com

Esterification and Etherification Reactions

Esterification of the secondary alcohol can be achieved by reacting it with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Due to the higher reactivity of the amino group towards these electrophiles, it is standard practice to first protect the amine, for example, as a carbamate (B1207046) (e.g., Boc or Cbz). organic-chemistry.orgresearchgate.net Once the amine is protected, the hydroxyl group can be selectively acylated to form an ester. Subsequent deprotection of the amine regenerates the free amino group, yielding an O-acylated derivative of the parent compound.

Etherification, the formation of an ether linkage (C-O-C), can also be performed at the hydroxyl position. This typically involves deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide (Williamson ether synthesis). Again, protection of the amine group is a prerequisite to prevent competitive N-alkylation.

Oxidation and Reduction of the Hydroxyl Moiety

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-amino-3-chloropropan-2-one. A variety of oxidizing agents can be used for this transformation. libretexts.org Reagents like chromic acid (H2CrO4, Jones reagent) or pyridinium (B92312) chlorochromate (PCC) are commonly employed to convert secondary alcohols to ketones. libretexts.orglibretexts.org The reaction stops at the ketone stage because there are no hydrogen atoms attached to the carbonyl carbon to allow for further oxidation. libretexts.org As with other reactions involving the hydroxyl group, the amine functionality typically requires protection before oxidation to prevent undesired side reactions.

Reduction: The secondary hydroxyl group is already in a reduced state. Further reduction would involve the complete removal of the oxygen atom (deoxygenation) to yield 1-amino-3-chloropropane. Such reactions are possible but are less common transformations for this specific substrate compared to the reactions involving its other functional groups. Standard hydride reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce ketones and aldehydes to alcohols and would not react with the existing alcohol group. libretexts.orgchemguide.co.uk

Derivatization for Further Functionalization

The bifunctional nature of this compound, containing both a primary amine and a secondary alcohol, allows for a variety of derivatization reactions to modify its properties and prepare it for further chemical transformations. These modifications can be used to protect one functional group while reacting the other, or to introduce new functionalities into the molecule.

The primary amino group can undergo standard reactions such as acylation with acyl chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides. For instance, the conversion of amino alcohols to N-tosyl derivatives is a common strategy employed in the synthesis of heterocycles like aziridines. organic-chemistry.org Two alternative one-pot procedures for transforming 2-amino alcohols into N-tosyl aziridines involve tosylation followed by in situ cyclization using a base like potassium hydroxide (B78521) or potassium carbonate. organic-chemistry.org

The secondary hydroxyl group can be derivatized through esterification with carboxylic acids or their derivatives, or converted into an ether. It can also be protected using common alcohol protecting groups, such as silyl (B83357) ethers (e.g., TBS ether), to prevent its participation in subsequent reactions. This selective protection is crucial for controlling the regioselectivity of further transformations.

While specific studies on this compound are detailed, a related compound, 3-chloropropane-1,2-diol (3-MCPD), has been derivatized with p-(dimethylamino)-phenol for sensitive detection in analytical methods, illustrating a pathway for functionalizing the core propanol (B110389) structure. nih.gov

Reactions Involving the Chloro Group of this compound

The chloro group at the C-3 position is a key reactive site, functioning as a leaving group in various nucleophilic substitution and elimination reactions. Its presence is integral to the synthetic utility of the molecule, particularly in the formation of cyclic structures.

Nucleophilic Substitution Reactions

The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles in classic S_N2 reactions. This allows for the introduction of diverse functional groups at the C-3 position. The reaction involves the displacement of the chloride ion by the incoming nucleophile. The reactivity of the chloro group can be enhanced by the neighboring hydroxyl group, which can influence the reaction sterically and electronically.

Common nucleophiles that can displace the chloride include:

Azide ion (N₃⁻) to form 3-amino-1-azidopropan-2-ol.

Cyanide ion (CN⁻) to yield 4-amino-3-hydroxybutanenitrile.

Thiols (RSH) or thiolates (RS⁻) to produce 1-amino-3-(alkylthio)propan-2-ols.

Alkoxides (RO⁻) to form 3-alkoxy-1-aminopropan-2-ols.

Amines (RNH₂, R₂NH) to yield 1,3-diaminopropan-2-ol derivatives.

The table below summarizes potential products from nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Azide | Sodium Azide (NaN₃) | H₂N-CH₂-CH(OH)-CH₂-N₃ | 1-Amino-3-azidopropan-2-ol |

| Cyanide | Sodium Cyanide (NaCN) | H₂N-CH₂-CH(OH)-CH₂-CN | 4-Amino-3-hydroxybutanenitrile |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | H₂N-CH₂-CH(OH)-CH₂-SCH₃ | 1-Amino-3-(methylthio)propan-2-ol |

| Hydroxide | Sodium Hydroxide (NaOH) | H₂N-CH₂-CH(OH)-CH₂-OH | 3-Aminopropane-1,2-diol |

These reactions provide a versatile platform for synthesizing a variety of functionalized amino alcohols.

Elimination Reactions

Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction. In this process, the base abstracts a proton from the carbon adjacent to the chloro-substituted carbon (C-2), and the chloride ion is eliminated, leading to the formation of an unsaturated compound. This E2 reaction would theoretically yield 1-aminoprop-1-en-2-ol.

However, elimination reactions are often in competition with substitution reactions. For vicinal amino alcohols, intramolecular substitution to form cyclic products is frequently the favored pathway, especially when the amino group can readily act as an internal nucleophile. Studies on related amino alcohol sulfates have shown that in the presence of a strong base, elimination can be a competing pathway to cyclization. organic-chemistry.org The choice of base and reaction conditions is critical in directing the reaction toward either elimination or substitution.

Ring Closure Reactions to Form Heterocycles (e.g., aziridines, morpholines)

The structure of this compound is ideally suited for intramolecular ring-forming reactions, yielding valuable heterocyclic compounds.

Aziridines: The most prominent ring closure reaction is the intramolecular nucleophilic substitution where the lone pair of electrons on the nitrogen atom of the amino group attacks the C-3 carbon, displacing the chloride ion. researchgate.net This process, often facilitated by a base to deprotonate the ammonium salt intermediate, results in the formation of a three-membered aziridine (B145994) ring. The product of this cyclization is (aziridin-2-yl)methanol. This type of reaction is an adaptation of the Wenker synthesis, where amino alcohols are cyclized to aziridines. organic-chemistry.org The high ring strain of aziridines makes them valuable synthetic intermediates for further ring-opening reactions. researchgate.netnih.gov

Morpholines: The synthesis of a morpholine (B109124) ring from this compound requires the introduction of an additional two-carbon unit. This can be achieved through a two-step process. First, the primary amino group can be reacted with a C2 synthon like 2-chloroethanol (B45725) or ethylene (B1197577) oxide. For example, N-alkylation with 2-chloroethanol would yield N-(2-hydroxyethyl)-1-amino-3-chloropropan-2-ol. Subsequent intramolecular Williamson ether synthesis, where the alkoxide of the newly introduced hydroxyl group displaces the chloride, would form a substituted morpholine. General strategies for synthesizing morpholine rings frequently start from vicinal amino alcohols. researchgate.net

Concerted and Cascade Reactions of this compound

The molecule's multiple functional groups allow for sequential or concerted reactions where an initial transformation triggers subsequent steps, leading to more complex molecular architectures in a single operation.

Intramolecular Cyclizations

The intramolecular formation of an aziridine ring from this compound is the primary example of a concerted cyclization reaction for this molecule. In the presence of a base, the amino group is deprotonated, increasing its nucleophilicity. It then attacks the carbon bearing the chlorine atom in an intramolecular S_N2 fashion.

This reaction is highly efficient due to the formation of a thermodynamically stable, albeit strained, three-membered ring. The process is entropically favored as it is an intramolecular reaction. The propensity of amino esters and amino carbonates to undergo intramolecular cyclization to form 5- and 6-membered rings is a well-established principle that underscores the favorability of such ring-forming reactions. nih.gov In the case of this compound, the formation of the 3-membered aziridine ring is a classic example of this reactivity. organic-chemistry.org This cyclization is a key step in the synthesis of more complex molecules, where the resulting aziridine can be opened by various nucleophiles to introduce new functionalities with high regio- and stereocontrol. researchgate.netacs.orgresearchgate.net

Multi-Component Reactions Incorporating this compound Derivatives

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing moieties from all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. While direct applications of this compound in MCRs are not extensively documented, its derivatives, particularly as substituted β-amino alcohols, are valuable substrates for such transformations. One notable example is the synthesis of highly substituted morpholine scaffolds, which are prevalent in medicinal chemistry.

A key MCR strategy for constructing morpholine rings is the Petasis-Borono-Mannich (PBM) reaction. This reaction typically involves the condensation of an amine, a carbonyl compound (often an α-hydroxy aldehyde like glyoxal), and an organoboronic acid. Derivatives of this compound, after suitable N-protection (e.g., as a carbamate or sulfonamide), can serve as the crucial β-amino alcohol component.

In a representative four-component reaction, an N-protected derivative of this compound can react with glyoxal, a boronic acid, and a primary or secondary amine. This convergence allows for the introduction of diversity at multiple points of the resulting morpholine structure. The reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then attacked by the organoboronate, followed by intramolecular cyclization to yield the morpholine ring. The presence of the chloromethyl group on the starting scaffold offers a synthetic handle for further functionalization of the final product.

The versatility of this approach allows for the creation of diverse libraries of substituted morpholines, as outlined in the following table.

| N-Protecting Group (R¹) | Boronic Acid (R²-B(OH)₂) | Amine (R³R⁴NH) | Resulting Morpholine Substituents |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Phenylboronic acid | Benzylamine (B48309) | N-Boc, 2-Phenyl, 4-Benzyl |

| Cbz (Carboxybenzyl) | Vinylboronic acid | Aniline (B41778) | N-Cbz, 2-Vinyl, 4-Phenyl |

| Tosyl (p-Toluenesulfonyl) | 4-Methoxyphenylboronic acid | Cyclohexylamine | N-Tosyl, 2-(4-Methoxyphenyl), 4-Cyclohexyl |

| Boc (tert-Butoxycarbonyl) | Methylboronic acid | Piperidine | N-Boc, 2-Methyl, 4-(piperidin-1-yl) |

Rearrangement Reactions

The structural framework of this compound is primed for rearrangement reactions, particularly after transformation into its corresponding epoxide or aziridine derivatives. The most significant of these is the aza-Payne rearrangement, which describes the interconversion between a 2,3-epoxy amine and a 2-aziridinemethanol (B13467299) under basic or acidic conditions. wikipedia.orgacs.org

To engage in this rearrangement, this compound must first be converted into a suitable precursor. This typically involves two steps:

N-Protection: The primary amine is protected with a group such as tosyl (Ts) or nosyl (Ns) to activate the substrate and prevent side reactions.

Cyclization: Treatment of the N-protected aminochlorohydrin with a base (e.g., sodium hydride, NaH) induces an intramolecular SN2 reaction. The alkoxide formed from the deprotonation of the hydroxyl group displaces the chloride to form an N-protected 2,3-epoxy amine. Alternatively, and often preferably, the nitrogen anion can displace the chloride to form an N-protected 2-aziridinemethanol.

The resulting isomers, the epoxy amine and the aziridinemethanol, can exist in equilibrium via the aza-Payne rearrangement. wikipedia.org The position of this equilibrium is highly dependent on the reaction conditions and the nature of the substituents.

Reverse aza-Payne Rearrangement: Under basic conditions (e.g., NaH), the equilibrium favors the formation of the 2,3-epoxy amine from the corresponding 2-aziridinemethanol. The reaction is initiated by the deprotonation of the hydroxyl group of the aziridinemethanol, followed by intramolecular ring-opening of the aziridine to form an amino alkoxide, which then closes to yield the thermodynamically more stable epoxide. wikipedia.org

Forward aza-Payne Rearrangement: Conversely, treatment of the 2,3-epoxy amine with a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) can promote the forward rearrangement to the 2-aziridinemethanol. wikipedia.org The Lewis acid coordinates to the epoxide oxygen, facilitating nucleophilic attack by the protected amine to form the aziridine ring.

This rearrangement is a powerful tool in stereoselective synthesis, as the intramolecular nucleophilic attacks proceed with inversion of configuration, allowing for controlled manipulation of stereocenters. wikipedia.org

Derivatives and Analogues of 1 Amino 3 Chloropropan 2 Ol: Synthesis and Characterization

Structural Modifications of the Amino Moiety in 1-Amino-3-chloropropan-2-ol Derivatives

The primary amino group in this compound is a key site for structural modification, readily undergoing reactions such as N-alkylation and N-acylation to produce a variety of derivatives. These modifications are fundamental in synthesizing precursors for more complex molecules.

N-acylation, for instance, can be achieved by reacting the amino alcohol with an acylating agent like an acid anhydride (B1165640). In a typical procedure, (S)-1-amino-3-chloropropan-2-ol hydrochloride is first neutralized with a base, such as triethylamine (B128534), to liberate the free amine. Subsequent treatment with acetic anhydride in a suitable solvent like tetrahydrofuran (B95107) (THF) yields the corresponding N-acetyl derivative. guidechem.com This reaction effectively converts the primary amine into a secondary amide, altering the molecule's chemical properties.

Detailed research has outlined specific conditions for such transformations. For example, the acylation of chiral this compound hydrochloride can be performed at low temperatures (-30°C to 0°C) to control reactivity and ensure selective N-acylation over O-acylation. guidechem.com The resulting N-(3-chloro-2-hydroxypropyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals. guidechem.com

The table below summarizes a representative N-acylation reaction.

| Reactant | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| (S)-1-Amino-3-chloropropan-2-ol hydrochloride | Acetic anhydride | Triethylamine | THF | (S)-N-(3-chloro-2-hydroxypropyl)acetamide |

Modifications of the Hydroxyl Group in this compound Derivatives

The secondary hydroxyl group at the C2 position is another critical site for derivatization, primarily through esterification or etherification reactions. These modifications can be carried out after protecting the more nucleophilic amino group to ensure selectivity.

A common strategy involves the simultaneous acylation of both the amino and hydroxyl groups, followed by selective deprotection if necessary. For instance, reacting (S)-1-amino-3-chloropropan-2-ol with excess acetic anhydride can lead to the formation of N,O-diacetylated derivatives like N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide. alfachemch.comchemicalbook.comalchemypharm.com This compound is a known intermediate in the synthesis of the antibiotic linezolid (B1675486). alfachemch.com The esterification of the hydroxyl group transforms it into an acetate (B1210297) ester, which can alter the molecule's solubility and reactivity.

The table below details the product resulting from the acylation of both the amino and hydroxyl groups.

| Starting Material | Reaction Type | Resulting Functional Groups | Product Example | CAS Number |

|---|---|---|---|---|

| (S)-1-Amino-3-chloropropan-2-ol | N,O-diacylation | Amide and Ester | N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide | 183905-31-9 |

Transformations at the Chloro Position in this compound Analogues

The chlorine atom, situated on a primary carbon, is an excellent leaving group, making this position highly susceptible to nucleophilic substitution reactions. One of the most significant transformations is intramolecular cyclization to form an aziridine (B145994) ring.

Under basic conditions, the nitrogen atom of the amino group acts as an internal nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion. This intramolecular SN2 reaction results in the formation of a three-membered aziridine ring. This transformation is a variation of the Wenker synthesis for aziridines from vicinal amino alcohols. The product of this specific cyclization is a (chloromethyl)aziridin-2-yl)methanol derivative. Aziridines are highly valuable synthetic intermediates due to their ring strain, which facilitates ring-opening reactions with a wide range of nucleophiles, enabling the synthesis of diverse and complex nitrogen-containing compounds. nih.govnih.govnih.gov

The regioselectivity of ring-opening reactions of these resulting aziridines is a subject of extensive study, as it allows for controlled access to various substituted aminopropanol (B1366323) derivatives. researchgate.netresearchgate.net

The table below summarizes this key intramolecular transformation.

| Reactant | Condition | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Basic | Intramolecular nucleophilic substitution | Aziridine |

Polymeric and Supramolecular Structures Derived from this compound

While specific polymers derived solely from this compound are not extensively documented, its bifunctional nature (possessing both nucleophilic amine and hydroxyl groups) makes it a suitable candidate as a monomer for step-growth polymerization. It can potentially react with co-monomers containing two or more complementary functional groups, such as diisocyanates, diacyl chlorides, or dicarboxylic acids, to form polyurethanes, polyamides, or polyesters, respectively. Natural amide-based polymers like gelatin and albumin are widely used, and synthetic poly(amino acid)s are investigated for biomedical applications due to their structural similarity to proteins. nih.gov

From a supramolecular perspective, the amine and hydroxyl groups are capable of forming strong hydrogen bonds. These non-covalent interactions can drive the self-assembly of this compound derivatives into ordered, higher-order structures. nih.govresearchgate.net Amino acids and their derivatives are known to self-assemble into ordered nanostructures through interactions like hydrogen bonding, electrostatic forces, and van der Waals forces. nih.govnih.gov This capacity for self-assembly is a foundational principle in the bottom-up fabrication of functional biomaterials. nih.gov

Stereochemical Characterization of this compound Derivatives

This compound is a chiral molecule, with the stereocenter located at the C2 carbon atom bearing the hydroxyl group. nih.gov Consequently, it exists as a pair of enantiomers: (R)-1-amino-3-chloropropan-2-ol and (S)-1-amino-3-chloropropan-2-ol. nih.gov The stereochemistry of these derivatives is crucial, particularly in pharmaceutical applications where only one enantiomer may exhibit the desired biological activity.

The synthesis of enantiomerically pure forms is a key focus of research. diva-portal.orgfrontiersin.org A common strategy involves starting with a chiral precursor, such as (S)-epichlorohydrin, which can be ring-opened by an amine (e.g., benzylamine) to set the desired stereochemistry. google.com The (S)-enantiomer, in its hydrochloride salt form, is a vital intermediate in the synthesis of the antibiotic linezolid. guidechem.comchemicalbook.com

Characterization and confirmation of the stereochemistry of these compounds are performed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral column is a standard method for separating and quantifying enantiomers. guidechem.comambeed.com Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are also employed to elucidate the structure and stereochemistry of these molecules and their derivatives. mdpi.com

The table below lists the two enantiomers and their corresponding CAS numbers for the hydrochloride salt form.

| Enantiomer | CAS Number (Hydrochloride) | Key Application |

|---|---|---|

| (S)-1-Amino-3-chloropropan-2-ol | 34839-13-9 | Intermediate for Linezolid |

| (R)-1-Amino-3-chloropropan-2-ol | 34839-14-0 | Chiral building block |

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Amino 3 Chloropropan 2 Ol

High-Resolution Mass Spectrometry Techniques in Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of 1-Amino-3-chloropropan-2-ol, providing precise mass measurements that allow for the determination of its elemental composition. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for analysis.

The fragmentation pattern of this compound in mass spectrometry is predictable based on the fragmentation of similar aliphatic amines, alcohols, and halides libretexts.orgmiamioh.edu. The molecular ion peak [M]+ would be expected, along with a characteristic [M+2]+ peak due to the presence of the chlorine-37 isotope docbrown.info. Common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen and oxygen atoms. The loss of a chloromethyl radical (•CH2Cl) or an aminomethyl radical (•CH2NH2) would lead to the formation of stable carbocations.

Loss of small neutral molecules: Dehydration (loss of H2O) and dehydrochlorination (loss of HCl) are also probable fragmentation pathways. The loss of ammonia (B1221849) (NH3) from the protonated molecule is another possibility, particularly in ESI-MS nih.gov.

A hypothetical high-resolution mass spectrometry analysis would allow for the differentiation of isobaric fragment ions, providing a higher degree of confidence in the structural assignment nih.gov.

Table 1: Predicted Fragment Ions of this compound in HRMS

| m/z (monoisotopic) | Predicted Formula | Description |

| 109.0529 | C3H8ClNO | Molecular Ion [M]+ |

| 111.0499 | C3H8Cl³⁷NO | Isotopic Peak [M+2]+ |

| 92.0502 | C3H7Cl | [M-NH2]+ |

| 79.0553 | C3H8NO | [M-Cl]+ |

| 60.0422 | C2H6NO | [M-CH2Cl]+ |

| 44.0497 | CH6N | [CH2NH2]+ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom. While specific, detailed spectral assignments for this compound are not widely published in academic literature, typical chemical shifts can be predicted based on data from similar structures like 1-chloropropane (B146392) and 2-chloropropane (B107684) docbrown.infodocbrown.info.

The purity of this compound can be determined using quantitative NMR (qNMR), a method that offers a versatile and orthogonal approach to purity evaluation compared to chromatography pharmaffiliates.com.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH2Cl) | 3.6 - 3.8 | 48 - 52 |

| C2 (-CHOH) | 3.9 - 4.2 | 68 - 72 |

| C3 (-CH2NH2) | 2.8 - 3.2 | 45 - 49 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the conformational preferences of this compound.

COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between protons, confirming the connectivity of the -CH2-CH-CH2- backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, allowing for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing further confirmation of the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. NOESY cross-peaks can be used to determine internuclear distances, which are crucial for modeling the three-dimensional conformation of the molecule in solution nih.govmdpi.comresearchgate.net. The presence or absence of specific NOEs can help to distinguish between different rotational conformers.

Solid-State NMR Applications

While solution-state NMR provides information about the average structure in a given solvent, solid-state NMR (ssNMR) can provide detailed insights into the structure and dynamics of this compound in its crystalline or amorphous solid forms wikipedia.orgemory.edu. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. ssNMR is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. For amino-containing compounds, ¹⁴N and ¹⁵N ssNMR can provide valuable information about hydrogen bonding and the local environment of the nitrogen atom nih.govmdpi.com.

Chiral NMR Spectroscopic Methods

Since this compound is a chiral molecule, chiral NMR spectroscopy can be employed to determine its enantiomeric purity. This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) nih.govresearchgate.net. These agents interact with the enantiomers of this compound to form diastereomeric complexes that are distinguishable by NMR, leading to the splitting of signals for the two enantiomers unipi.itrsc.orgfrontiersin.org. The relative integration of these signals can then be used to determine the enantiomeric excess.

X-ray Crystallography and Diffraction Studies of this compound and its Salts/Derivatives

An X-ray crystallographic analysis of a salt, such as this compound hydrochloride, would reveal the precise geometry of the molecule, including the conformation of the propyl chain and the details of the intermolecular interactions, such as hydrogen bonding, within the crystal lattice researchgate.netwpmucdn.com.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular and intramolecular hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches of the alkyl chain, and the C-Cl stretch. The position and shape of the O-H and N-H stretching bands are particularly sensitive to hydrogen bonding. Broadening of these bands typically indicates the presence of strong hydrogen bonding interactions.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for studying non-polar bonds and symmetric vibrations nih.govaip.org. The Raman spectrum can provide additional information about the skeletal vibrations of the carbon backbone. Studies on other amino alcohols have shown that the red-shift of the O-H stretching vibration in the Raman spectrum can be correlated with the strength of intramolecular O-H···N hydrogen bonds spiedigitallibrary.orgarxiv.org.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| N-H (amine) | Bending | 1590 - 1650 |

| C-O (alcohol) | Stretching | 1050 - 1150 |

| C-Cl | Stretching | 600 - 800 |

Advanced Chromatographic Techniques for Separation and Purity Determination

The comprehensive characterization of this compound, a chiral compound of significant interest, necessitates the use of advanced chromatographic techniques. These methods are crucial for the separation of enantiomers, determination of purity, and identification of any potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) represent the pinnacle of analytical methodologies for these purposes.

Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of the enantiomeric excess (e.e.) of chiral compounds like this compound. heraldopenaccess.us The direct separation of enantiomers is most effectively achieved through the use of Chiral Stationary Phases (CSPs). yakhak.org These specialized columns create a chiral environment where the two enantiomers of a racemic mixture interact differently, leading to different retention times and, consequently, their separation.

Research Findings:

The selection of an appropriate CSP is the most critical factor for successful enantiomeric separation. yakhak.org For polar molecules such as amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, often coated or immobilized on a silica (B1680970) support, provide a complex three-dimensional structure that facilitates chiral recognition through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. Macrocyclic glycopeptide CSPs, like those based on teicoplanin or vancomycin, are also well-suited for the separation of polar and ionic compounds due to their amphoteric nature, possessing both acidic and basic groups. sigmaaldrich.com

The mobile phase composition also plays a pivotal role in achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol (B145695) is commonly employed. yakhak.org The concentration of the polar modifier is a key parameter to optimize for achieving the desired resolution between the enantiomers. In some cases, derivatization of the amino alcohol can enhance its interaction with the CSP and improve detection sensitivity, especially for fluorescence detection. yakhak.org For instance, reacting the primary amine with a fluorogenic agent can significantly lower the limit of detection.

Table 1: Representative Chiral HPLC Method for Enantiomeric Excess Determination of an Amino Alcohol

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. sigmaaldrich.com However, due to the high polarity and low volatility of this compound, direct analysis by GC-MS is challenging. nih.gov Therefore, a crucial step of derivatization is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Research Findings:

The derivatization process involves reacting the polar functional groups of this compound (the amino and hydroxyl groups) with a suitable reagent to form less polar and more volatile derivatives. sigmaaldrich.com Silylation is a common and effective derivatization technique for compounds containing active hydrogens. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogens on the amine and alcohol groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netthermofisher.com Another approach involves acylation, for instance, using heptafluorobutyric acid (HFBA) or N-heptafluorobutyrylimidazole, which also increases the volatility and improves the chromatographic behavior of the analyte. nih.govgavinpublishers.com

Once derivatized, the sample is injected into the gas chromatograph, where the derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column, such as a DB-5MS, is typically used for this purpose. nih.gov The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns, allowing for unequivocal identification and quantification.

Table 2: Illustrative GC-MS Method for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Chromatographic System | Gas Chromatography-Mass Spectrometry (GC-MS) |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Interface Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for the analysis and purification of chiral compounds. chromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. SFC offers several advantages, including faster separations, reduced organic solvent consumption, and often complementary selectivity to HPLC. chromatographyonline.comnih.gov

Research Findings:

SFC is particularly well-suited for the chiral separation of polar compounds like amino alcohols. chromatographyonline.comresearchgate.net While supercritical CO₂ is non-polar, its solvating power can be significantly increased by adding a polar organic modifier, such as methanol, ethanol, or isopropanol. nih.gov The choice and concentration of the modifier can drastically alter the selectivity of the separation. nih.gov For highly polar or ionic analytes, the addition of small amounts of additives to the mobile phase, such as amines or acids, can further improve peak shape and resolution. chromatographyonline.com

Similar to HPLC, the key to chiral separation in SFC is the use of a Chiral Stationary Phase (CSP). chromatographyonline.com Many CSPs developed for HPLC, particularly polysaccharide-based columns, can be successfully employed in SFC. nih.gov The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss of efficiency, leading to shorter analysis times compared to HPLC. chromatographyonline.com This makes SFC an attractive technique for high-throughput screening and purification in pharmaceutical and chemical research.

Table 3: General Supercritical Fluid Chromatography (SFC) Conditions for Chiral Separation of an Amino Alcohol

| Parameter | Condition |

| Chromatographic System | Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase (CSP) | Amylose or Cellulose-based CSP |

| Column Dimensions | 150 mm x 4.6 mm, 3 µm particle size |

| Mobile Phase | Supercritical CO₂ / Methanol (with 0.1% additive, e.g., diethylamine) |

| Gradient | Isocratic or Gradient elution (e.g., 5-40% Methanol) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 35-40 °C |

| Detection | UV or Mass Spectrometry (MS) |

Theoretical and Computational Studies of 1 Amino 3 Chloropropan 2 Ol

Quantum Chemical Calculations on Electronic Structure and Reactivitysmolecule.combenchchem.com

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which governs the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studiessmolecule.com

Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of 1-Amino-3-chloropropan-2-ol. smolecule.com Computational studies on the (R)-enantiomer have utilized range-separated hybrid functionals such as ωB97X-D and ωB97X-V, combined with property-optimized basis sets, to achieve accurate geometry optimization. smolecule.com

These quantum chemical calculations offer detailed information on bond lengths, bond angles, and dihedral angles that are not easily accessible through experimental techniques alone. smolecule.com The calculations reveal that the bond angles around the central stereogenic carbon atom are close to the ideal tetrahedral geometry, with minor deviations resulting from the electronic and steric effects of the different substituents. smolecule.com

Table 1: Calculated Bond Lengths for (R)-1-Amino-3-chloropropan-2-ol

| Bond | Approximate Length (Å) |

|---|---|

| C-N | 1.47 |

| C-O | 1.43 |

| C-Cl | 1.81 |

Data derived from quantum chemical calculations. smolecule.com

Ab Initio Methods for Property Prediction

While detailed, dedicated ab initio studies on this compound are not widely available in published literature, computational databases like PubChem provide properties that are computed using such methods. These predictions offer valuable baseline data for the molecule's characteristics.

Table 2: Computationally Predicted Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 109.55 g/mol |

| XLogP3-AA (LogP) | -0.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 109.0294416 Da |

| Monoisotopic Mass | 109.0294416 Da |

| Topological Polar Surface Area | 46.3 Ų |

| Heavy Atom Count | 6 |

Source: PubChem CID 92975 nih.gov

Conformational Analysis and Energy Landscapes of 1-Amino-3-chloropropan-2-olsmolecule.com

The presence of several rotatable single bonds in this compound allows it to adopt various conformations. Computational studies, including those using DFT methods, can determine the preferred three-dimensional arrangements of the atoms and the relative energies of different conformers. smolecule.com These analyses are crucial for understanding how the molecule might interact with other molecules, such as enzymes or reactants. However, comprehensive studies detailing the full conformational energy landscape of this compound are not extensively documented in peer-reviewed literature.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their interactions with solvent molecules and their conformational changes over time. Such simulations could provide significant insights into the behavior of this compound in different environments, which is relevant to its use in various reaction conditions. At present, there is a lack of specific molecular dynamics simulation studies focused solely on this compound in the public scientific domain.

Reaction Mechanism Elucidation using Computational Methodsbenchchem.com

Understanding the mechanisms of reactions involving this compound is key to optimizing its use in chemical synthesis. Computational methods, particularly DFT, are well-suited for elucidating reaction pathways, identifying transition states, and calculating activation energies. For instance, DFT calculations can be used to predict the transition states in various reactions, which is a critical step in understanding the reaction kinetics and selectivity. Despite the potential for such studies, detailed computational elucidations of the reaction mechanisms of this compound are not widely published.

Structure-Property Relationship Predictions

Applications of 1 Amino 3 Chloropropan 2 Ol As a Chemical Building Block and Precursor Non Clinical

Role in the Synthesis of Fine Chemicals and Specialty Materials

1-Amino-3-chloropropan-2-ol serves as a crucial intermediate in the synthesis of a variety of fine chemicals and specialty materials. Its chiral forms, in particular, are highly sought after for producing enantiomerically pure substances.

Key applications include:

Chiral Drug Synthesis: The compound is a key intermediate in the synthesis of certain chiral drugs. guidechem.com Its distinct functional groups allow for stereospecific reactions, which are critical in the pharmaceutical industry.

Agrochemical Intermediates: It is used as a precursor in the synthesis of synthetic pesticides. For example, it is an intermediate in the production of the herbicide propachlor.

Surfactants and Detergents: The molecule acts as a key component in the manufacturing of some surfactants and detergents, where its structure helps to enhance cleaning and emulsifying properties.

Utility in Polymer Chemistry and Material Science

While this compound possesses multiple functional groups (amine, hydroxyl, and chloride) that could theoretically engage in polymerization and material modification, its specific applications in these areas are not extensively detailed in publicly available research. The potential roles are discussed below based on its chemical structure.

The bifunctionality of the amino and hydroxyl groups allows, in principle, for this compound to act as a monomer in step-growth polymerization, potentially forming polyamides, polyesters, or polyurethanes. However, the presence of the reactive chloro group could complicate polymerization processes, leading to branching or undesired side reactions. Specific examples of polymers synthesized directly from this compound as a primary monomer are not well-documented.

A cross-linking agent is a molecule that can form chemical bonds between polymer chains, creating a more rigid, three-dimensional network. With its three reactive sites, this compound has the structural potential to function as a cross-linker. For instance, the amino and hydroxyl groups could react with functional groups on two different polymer chains, while the chloro group offers another site for nucleophilic substitution, effectively "linking" them. Despite this theoretical potential, its use as a dedicated cross-linking agent in polymer chemistry is not a commonly cited application.

The amino group in this compound makes it a candidate for surface modification. Amino-functionalized surfaces are important for immobilizing nanoparticles, proteins, or other molecules in applications ranging from microelectronics to biosensors. mdpi.com An aminosilane (B1250345) like (3-aminopropyl)triethoxysilane (APTES) is commonly used for this purpose. mdpi.com While this compound could theoretically be used to introduce reactive amino and hydroxyl groups onto a surface, specific and widespread applications for this purpose are not prominently featured in the literature.

Use as a Precursor for Heterocyclic Compounds (e.g., dithiocarbamates, cyclic carbamates)

One of the most well-documented applications of this compound is as a precursor for synthesizing various heterocyclic compounds. Its structure is particularly suited for forming five- and six-membered rings.

Dithiocarbamates: Research has demonstrated an efficient, base-mediated method for preparing six-membered cyclic dithiocarbamates from this compound derivatives and carbon disulfide. In this reaction, an amine base like triethylamine (B128534) promotes the cyclization reaction, leading to high yields of the target heterocyclic compound. This method is notable for its efficiency and applicability to gram-scale synthesis.

Cyclic Carbamates: As an amino alcohol, this compound is a suitable starting material for the synthesis of cyclic carbamates. These reactions often involve fixation of carbon dioxide. General methods for synthesizing cyclic carbamates from amino alcohols proceed by activating the hydroxyl group, followed by a ring-closing intramolecular substitution. This approach is valuable for producing 2-oxazolidinones, which are important structural motifs in pharmaceuticals.

The table below summarizes the synthesis of representative heterocyclic compounds from this compound derivatives.

| Precursor | Reagent | Product Type | Ring Size |

| This compound derivative | Carbon Disulfide (CS₂) | Cyclic Dithiocarbamate | 6-membered |

| This compound (general amino alcohol) | Carbon Dioxide (CO₂) | Cyclic Carbamate (B1207046) | 5- or 6-membered |

Intermediary in Industrial Chemical Processes (General, non-specific product focus)

Beyond specific product classes, this compound is a versatile intermediary in broader industrial chemical processes. guidechem.com Its value lies in its ability to introduce an aminohydroxypropyl group into a molecule or to serve as a starting point for substances that require its unique carbon skeleton. It is listed as a commercially available chemical used as a material for various industrial products and as an intermediate for agrochemicals and pharmaceuticals. kashima-chemical.com For example, it is related to the production of epichlorohydrin (B41342), a major commodity chemical used in the manufacture of epoxy resins and glycerol (B35011). nih.gov In many synthetic transformations, the hydrochloride salt form is used, which often requires neutralization with a base to free the reactive amino alcohol structure for subsequent reactions. guidechem.com

Applications in Agrochemical and Industrial Synthesis

While this compound is most prominently recognized as a key intermediate in pharmaceutical manufacturing, its inherent reactivity and trifunctional nature—possessing an amine, a hydroxyl group, and a chlorine atom—make it a versatile building block with potential applications in broader agrochemical and industrial synthesis. Although specific, commercialized agrochemicals or industrial products directly derived from this compound are not widely documented in publicly available literature, its chemical structure lends itself to the synthesis of various valuable molecules.

The primary utility of this compound in a non-clinical context lies in its capacity to act as a synthon for introducing the 1-aminopropan-2-ol (B43004) backbone into more complex molecular frameworks. This structural motif is of interest due to the biological activity often associated with amino alcohols. The chlorine atom provides a reactive site for nucleophilic substitution, while the amine and hydroxyl groups can be engaged in a variety of chemical transformations, including N-alkylation, acylation, and etherification.

In the realm of agrochemical research, the development of novel fungicides, herbicides, and insecticides often involves the exploration of new molecular scaffolds that can interact with biological targets in pests and weeds. Amino alcohol derivatives are known to be incorporated into some active agrochemical compounds. For instance, the synthesis of certain herbicides involves the reaction of an aniline (B41778) with a substituted small alcohol containing a leaving group, a role that this compound is chemically suited for.

One potential synthetic pathway could involve the reaction of this compound with a substituted aniline to form an N-aryl derivative, a core structure found in some classes of fungicides and herbicides. The resulting intermediate could then be further modified to enhance its biological activity and selectivity.

Table 1: Potential Reactions of this compound in Synthesis

| Reaction Type | Reactant | Functional Group Involved | Potential Product Class |

| N-Alkylation | Substituted Aniline | Amine, Chlorine | N-aryl-1-aminopropan-2-ol derivatives |

| Acylation | Acyl Chloride | Amine | Amide derivatives |

| Etherification | Phenoxide | Chlorine | Aryl ether derivatives |

| Epoxidation | Base | Chlorine, Hydroxyl | Glycidylamine derivatives |